Impact of 2-Isopropyl Substitution on Lipophilicity and Solubility vs. 3-Hydroxypyridine
The presence of the 2-isopropyl group on 2-Isopropylpyridin-3-OL significantly alters its physicochemical profile compared to the unsubstituted parent, 3-hydroxypyridine. This substitution increases calculated lipophilicity by over 1.8 log units and decreases predicted aqueous solubility by more than 100-fold . The comparison of their consensus LogP values quantifies this difference: 2-Isopropylpyridin-3-OL (LogP 1.55) vs. 3-Hydroxypyridine (LogP -0.30) .
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Consensus LogP: 1.55 |
| Comparator Or Baseline | 3-Hydroxypyridine (Consensus LogP: -0.30) |
| Quantified Difference | Δ 1.85 log units |
| Conditions | Computational prediction based on consensus of multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
This quantifiable difference in lipophilicity predicts a distinct membrane permeability and solubility profile, which is a critical selection criterion when optimizing a lead compound's ADME properties.
